

BI-2536 solubility and preparation for experiments

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Compound of Interest

Compound Name: *FMF-02-063-1*

CAS No.: *1980884-01-2*

Cat. No.: *B607485*

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Application Note & Protocol: BI-2536 Solubility, Preparation, and Experimental Use

Abstract BI-2536 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. It induces mitotic arrest (prometaphase), spindle abnormalities, and subsequent apoptosis in a wide range of human cancer cell lines. This guide provides authoritative protocols for the solubilization, storage, and preparation of BI-2536 for both in vitro cell culture and in vivo xenograft models, ensuring maximum reproducibility and biological activity.

Physicochemical Profile

Understanding the chemical nature of BI-2536 is the first step to successful formulation.

Property	Detail
Chemical Name	(R)-4-[(8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyloamino]-3-methoxy-N-(1-methyl-4-piperidinylo)benzamide
CAS Number	755038-02-9
Molecular Formula	C ₂₈ H ₃₉ N ₇ O ₃
Molecular Weight	521.66 g/mol
Appearance	White to off-white solid powder
Target	PLK1 (IC ₅₀ = 0.83 nM); >1000-fold selective against >60 other kinases
Solubility (Water)	Insoluble
Solubility (DMSO)	Soluble (≥ 10 mM; up to 66 mg/mL with sonication/warming)
Solubility (Ethanol)	Limited (requires sonication; not recommended for primary stock)

Solubility & Reconstitution Guidelines

Stock Solution Preparation (In Vitro)

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

Protocol:

- Calculate: To prepare a 10 mM stock solution, dissolve 5.22 mg of BI-2536 in 1.0 mL of DMSO.
- Dissolve: Vortex vigorously for 1-2 minutes. If particulates remain, warm the tube to 37°C for 5-10 minutes or use a sonicating water bath for 5 minutes.
- Clarify: Ensure the solution is perfectly clear before aliquoting.
- Storage:

- Aliquot into small volumes (e.g., 20–50 μL) to avoid freeze-thaw cycles.
- Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
- Protect from light.

Critical "Expert Tips" for Stability

- **Hydroscopic Nature:** DMSO is hygroscopic. Moisture uptake can cause BI-2536 to precipitate. Always equilibrate the DMSO bottle and the BI-2536 vial to room temperature before opening.
- **Visual Check:** Before every use, inspect the thawed aliquot. If crystals are visible, re-warm to 37°C and vortex until dissolved. Do not use a suspension for cell treatment.

Experimental Preparation: In Vitro (Cell Culture)

Objective: Treat cells with BI-2536 (typical range: 1–100 nM) while minimizing DMSO toxicity.

Protocol:

- **Dilution Strategy:** Perform a serial dilution in DMSO first to keep the pipetting volumes manageable and accurate.
 - Example: Dilute 10 mM stock 1:100 in DMSO to get 100 μM working stock.
- **Final Dilution:** Dilute the DMSO working stock into pre-warmed culture medium (e.g., RPMI-1640 or DMEM + 10% FBS).
 - Target: Final DMSO concentration must be $\leq 0.1\%$ (v/v) to avoid solvent cytotoxicity.
 - Calculation: To achieve 10 nM final concentration: Add 1 μL of 10 μM DMSO solution to 10 mL of media.
- **Controls:** Always include a "Vehicle Control" containing the same volume of DMSO (e.g., 0.1%) without the drug.

Experimental Preparation: In Vivo (Animal Models)

Challenge: BI-2536 is insoluble in water.[1][2] Successful in vivo delivery requires specific formulation vehicles.

Method A: The "Standard" Acid-Based Formulation

This method was used in the original characterization studies (e.g., Steegmaier et al., Current Biology). The basic nitrogen in the pteridine ring allows solubilization in weak acid.

- Vehicle: 0.1 N Hydrochloric Acid (HCl) / 0.9% Saline.[1][3][4][5][6]
- Protocol:
 - Weigh the required amount of BI-2536 powder.
 - Dissolve the powder slowly in 0.1 N HCl. Vortex until completely dissolved.
 - Dilute this solution with 0.9% NaCl (sterile saline) to reach the final injection volume.
 - Administration: Intravenous (i.v.) tail vein injection.[4][5]
 - Dosing Volume: 10 mL/kg body weight.
 - Typical Dose: 30–60 mg/kg, administered once or twice weekly.[7]

Method B: The Co-Solvent Formulation (Alternative)

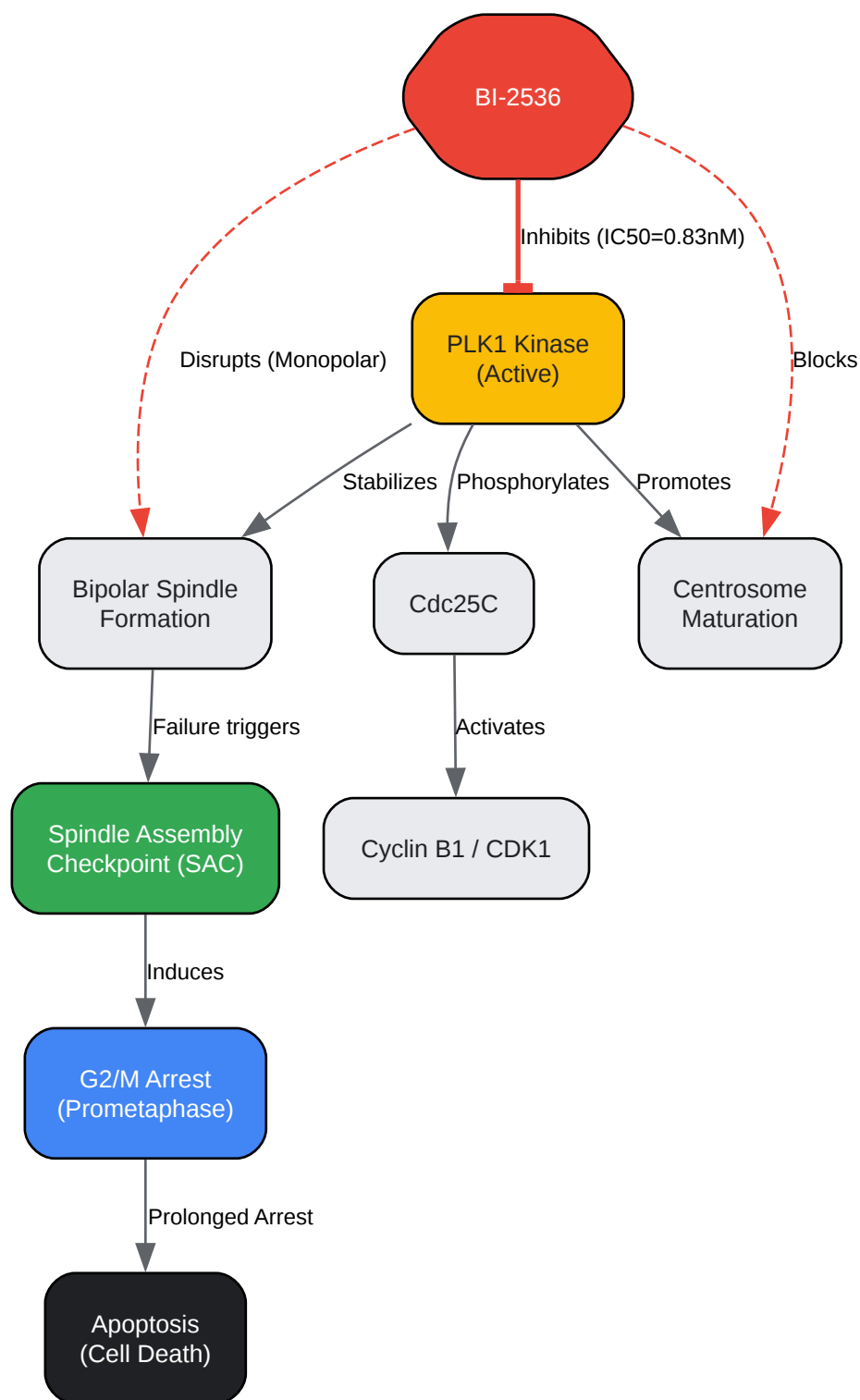
If acid formulation is contraindicated for your specific model, use this co-solvent system.

- Vehicle Composition: 5% DMSO + 40% PEG 300 + 5% Tween 80 + 50% ddH₂O.[8]
- Protocol:
 - Dissolve BI-2536 in DMSO (5% of final volume).
 - Add PEG 300 (40% of final volume) and vortex.
 - Add Tween 80 (5% of final volume) and vortex.
 - Slowly add warm ddH₂O (50% of final volume) while vortexing.

- Note: Prepare fresh immediately before injection.

Mechanism of Action & Signaling Pathway

BI-2536 inhibits PLK1, preventing the maturation of centrosomes and the formation of a bipolar spindle. This triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest ("Polo Arrest") and eventual cell death via apoptosis.



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Figure 1: Mechanism of Action. BI-2536 inhibits PLK1, disrupting spindle formation and forcing cells into mitotic arrest and apoptosis.[5][9]

References

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